Home > Products > Screening Compounds P146027 > 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one - 1433830-68-2

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Catalog Number: EVT-2936068
CAS Number: 1433830-68-2
Molecular Formula: C11H12O2
Molecular Weight: 176.215
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Racemic 6-acetyl-3,4-dihydro-3-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran (2) []

Compound Description: This compound serves as a precursor to the synthesis of various 2,2-dimethylbenzopyrans, a class known for exhibiting diverse biological activities such as antibacterial, antifungal, antimicrobial, anticancer, antiulcer, and antifeedant properties []. Researchers aimed to resolve this racemic mixture into its enantiomers for further investigation of their individual activities.

6-Acetyl-3,4-dihydro-3,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran diacetate (3) []

Compound Description: This diacetate derivative of the target compound was chemically synthesized []. Researchers attempted to deacetylate it using porcine pancreatic lipases (PPL) to obtain the corresponding diol, aiming to explore biocatalytic approaches for resolving the enantiomeric mixture of the parent compound.

8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol (1) []

Compound Description: A simple and efficient synthesis for this compound was reported []. The procedure involves several steps, including the formation of an oxirane intermediate, ring cleavage under acidic conditions, acylation, cyclization, and hydrolysis to yield the target compound.

3-Acetyl-4-hydroxycoumarin []

Compound Description: This compound is a key starting material for synthesizing the title compound, N′-[1-(2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide []. The reaction involves a condensation with thien-2-ylcarbonyl hydrazide.

N′-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide []

Compound Description: This compound was synthesized through the condensation of 3-acetyl-4-hydroxycoumarin with thien-2-ylcarbonyl hydrazide []. The crystal structure reveals that the benzopyran ring system is nearly coplanar with the thiophene ring.

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid []

Compound Description: This compound is a key intermediate in the synthesis of Nebivolol, a drug used to treat hypertension []. A six-step synthesis of this compound was developed, which involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation.

trans-6-Acetyl-4S-(3,5-difluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: This compound belongs to a group of benzopyran derivatives with potential therapeutic applications in treating a wide range of disorders [], including anxiety, mania, depression, epilepsy, Parkinson’s disease, psychosis, migraine, cerebral ischemia, Alzheimer’s disease, schizophrenia, and aggression. These compounds are believed to exert their effects by interacting with specific targets in the central nervous system.

trans-6-Acetyl-4S-(2,3,4-trifluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: Similar to the previous compound, this benzopyran derivative is suggested as a potential therapeutic agent for various neurological and psychiatric disorders []. It shares a similar structure with the previous compound but contains a trifluorobenzoylamino group instead of a difluorobenzoylamino group.

trans-6-Acetyl-4S-(5-fluoro-2-methylbenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: This compound, another benzopyran derivative with a distinct benzoylamino substitution pattern, is also proposed as a potential therapeutic agent for various neurological and psychiatric disorders [].

trans-7-Acetyl-4-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol []

Compound Description: This compound, belonging to the same group of benzopyran derivatives, is proposed as a potential therapeutic agent for various neurological and psychiatric disorders [].

7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid (SC-41930) [, , , , , ]

Compound Description: SC-41930 is a potent, orally active leukotriene B4 receptor antagonist [] . It demonstrates efficacy in various animal models of inflammatory bowel disease [, ]. It inhibits neutrophil infiltration and reduces vascular permeability in inflamed tissues []. Additionally, it exhibits multiple actions, including inhibition of superoxide, leukotriene B4, and prostaglandin E2 production []. It also inhibits phospholipase A2 and leukotriene A4 hydrolase []. The optical isomers of SC-41930 show different potencies in inhibiting granulocyte accumulation [].

Ro 23-3544 (7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid) [, ]

Compound Description: Ro 23-3544 is a potent leukotriene D4 antagonist, exhibiting greater potency and a longer duration of action than the standard FPL 55712 []. It also demonstrates potent inhibition of bronchoconstriction induced by leukotriene B4, unlike FPL 55712. This compound showcases the potential for developing effective leukotriene antagonists based on the 3,4-dihydro-2H-1-benzopyran scaffold.

3,4-dihydro-6-hydroxy-N,N,N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (Compound 1) []

Compound Description: Compound 1 is a water-soluble ammonium analog of α-tocopherol, a potent antioxidant also known as vitamin E []. It demonstrates strong antioxidant properties, acting as a scavenger of oxygen-derived free radicals []. It significantly inhibits lipid peroxidation and scavenges superoxide and hydroxyl radicals []. This compound's ability to reduce infarct size during myocardial ischemia/reperfusion is attributed to its radical-scavenging properties [].

5-Acetyl-3-amino-3,4-dihydro-2H-1-benzopyran []

Compound Description: This enantiomerically pure compound was synthesized starting from D- or L-serine, with a crucial step involving radical cyclization to form the benzopyran ring [].

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate []

Compound Description: Similar to the previous compound, this enantiomerically pure compound was synthesized from D- or L-serine, highlighting the utility of chiral starting materials in accessing optically active 3,4-dihydro-2H-1-benzopyran derivatives [].

(−)-(3S,4R)-4-(N-acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-26763) [, ]

Compound Description: Y-26763 is a novel potassium channel opener investigated for its vasodilatory effects []. It hyperpolarizes the cell membrane, inhibits noradrenaline-induced calcium influx, and attenuates smooth muscle contraction [, ]. It has the potential as an antihypertensive agent.

7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy]propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid (SC-50605) []

Compound Description: SC-50605 represents a second-generation leukotriene B4 receptor antagonist developed by replacing the methyl ketone group of SC-41930 with a thiazole ring []. It exhibits superior potency compared to SC-41930 in various in vitro and in vivo models of inflammation, highlighting the impact of structural modifications on biological activity [].

(+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-27152) []

Compound Description: Y-27152 is a long-acting potassium channel opener with potential antihypertensive effects []. Compared to other potassium channel openers, it demonstrates a longer duration of action and a reduced tendency to cause tachycardia, a common side effect of this class of drugs [].

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyloxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Ro 23-3544, Compound 1) []

Compound Description: This compound, also referred to as Ro 23-3544, acts as a leukotriene-D4 antagonist []. The study focused on its in vitro skin permeation and retention using a hairless guinea pig model, exploring different topical vehicles for enhanced drug delivery.

(Z)-3-arylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines []

Compound Description: This class of compounds, characterized by an exocyclic enamide moiety, was successfully synthesized and subjected to highly enantioselective hydrogenation using a rhodium catalyst []. The reaction yielded chiral 3-alkyl-3,4-dihydro-2H-benzo[1,4]oxazine derivatives with high enantiomeric excesses.

trans-3,4-dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol (24) []

Compound Description: Compound 24 is a potent potassium channel activator, exhibiting enhanced relaxant activity on guinea pig isolated tracheal spirals compared to cromakalim, a known potassium channel opener []. The resolution of this compound into its enantiomers revealed that the (+)-isomer is the more active form.

3(R)-(N,N-Dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (R,R)-tartrate Monohydrate (AZD7371) []

Compound Description: AZD7371, a selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist, was investigated for its potential in treating irritable bowel syndrome (IBS) []. Although it showed no significant symptomatic improvement in IBS patients in a clinical trial, preclinical studies demonstrated its ability to inhibit visceral pain-related responses in animal models.

α,α′-[iminobis(methylene)]bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol) hydrochloride (Nebivolol) [, ]

Compound Description: Nebivolol, a racemic mixture, is a β1-selective adrenergic receptor blocker primarily used in treating hypertension [, ]. It exhibits vasodilatory effects and is known for its long duration of action. The drug's effectiveness and safety profile have made it a widely prescribed medication for managing high blood pressure.

α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (1) []

Compound Description: This compound serves as a crucial intermediate in the synthesis of Nebivolol, a β1-selective adrenergic receptor blocker widely used as an antihypertensive medication []. The reported synthesis offers a mild and efficient approach for preparing this key intermediate.

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid []

Compound Description: This compound is a key intermediate in the synthesis of Nebivolol []. A new synthetic route for this compound was developed from p-fluorophenol, which involves methylation, Friedel-Crafts reaction, Michael addition, and cyclization.

3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride []

Compound Description: This compound serves as a vital intermediate in synthesizing PD128907, a dopamine D3 receptor selective agonist []. A multi-step synthesis of this compound was developed from p-hydroxyanisole.

4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2′-yl)-6,8-dibromo-1′-ethyl-3′,3′-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2′-indoline] []

Compound Description: This dicondensed spiropyran (DC), incorporating the 3,4-dihydro-2H-1-benzopyran moiety, was synthesized and its crystal structure determined []. The molecule consists of a benzopyran ring system linked to two indoline units through a spiro junction.

4-[(1-Cyclohexenyl)nitromethyl]-2-(3,4-methylenedioxyphenyl)-3-nitro-3,4-dihydro-2H-1-benzopyran []

Compound Description: The crystal structure of this 3,4-dihydro-2H-1-benzopyran derivative was determined []. The analysis revealed that the molecule adopts a specific conformation with a gauche, gauche, and trans arrangement of hydrogen atoms attached to four consecutive chiral centers.

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one []

Compound Description: The crystal structure of this 3,4-dihydro-2H-1-benzopyran derivative, featuring a trifluoromethyl group at the 2-position and a ketone group at the 4-position, was elucidated []. The analysis revealed the compound's conformational preferences and hydrogen bonding patterns, contributing to a deeper understanding of its structural features.

6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde [, ]

Compound Description: This compound is a key intermediate in the synthesis of (R) or (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a precursor to nebivolol hydrochloride []. It can be synthesized from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol through oxidation [].

Overview

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, also known as a chromone derivative, is a compound characterized by a benzopyran structure with an ethanone functional group. This compound belongs to a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzopyran moiety is particularly significant in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds.

Source and Classification

The compound can be sourced from various natural products or synthesized through chemical reactions involving chromones or related structures. It is classified under the category of benzopyrans, which are bicyclic compounds featuring a benzene ring fused to a pyran ring. These compounds are often investigated for their potential therapeutic applications in various fields such as oncology and neurology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be achieved through several methods:

  1. Condensation Reactions: Starting from chromone derivatives, condensation with appropriate aldehydes or ketones can yield the desired product. For instance, the reaction of 3-hydroxychromone with acetyl chloride under basic conditions can lead to the formation of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one.
  2. Cyclization Techniques: Utilizing cyclization methods involving phenolic compounds can also facilitate the formation of the benzopyran structure. This may include employing acid catalysts to promote the cyclization of substituted phenols with suitable electrophiles.
  3. Reduction Processes: The reduction of corresponding chromone derivatives using reducing agents like lithium aluminum hydride can yield dihydro derivatives which can be further functionalized to achieve the target compound.

Technical details such as reaction conditions (temperature, solvent choice, and time) are crucial for optimizing yields and purity of the synthesized product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be represented as follows:

  • Molecular Formula: C₁₃H₁₀O₂
  • Molecular Weight: Approximately 202.22 g/mol

The structure features a fused benzopyran ring system with an ethanone substituent at the 3-position. The stereochemistry may influence its biological activity and binding affinity to various biological targets.

Structural Representation

The compound's structure can be depicted in two-dimensional chemical notation or three-dimensional models to illustrate its spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

  1. Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions, which can modify the benzopyran core for enhanced biological activity.
  2. Nucleophilic Attacks: The carbonyl group in the ethanone moiety can undergo nucleophilic attacks by various nucleophiles, leading to further functionalization.
  3. Oxidation and Reduction: The compound can participate in redox reactions where it may act as either an oxidizing or reducing agent depending on the reaction conditions.

These reactions are fundamental for exploring its potential derivatives with varied pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves interaction with specific biological targets:

  1. Antioxidant Activity: The compound may scavenge free radicals through redox reactions, thereby reducing oxidative stress within cells.
  2. Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation, contributing to its therapeutic effects.

Quantitative data on binding affinities and inhibition constants would provide insight into its efficacy as a drug candidate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid or oil depending on purity.
  • Melting Point: Specific melting points should be determined experimentally for different batches.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be evaluated to ensure its usability in biological applications.

Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to characterize these properties accurately.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential anti-inflammatory and anticancer properties, this compound is a candidate for further development in drug formulation.
  2. Biochemical Research: It can serve as a tool compound for studying enzyme mechanisms or cellular pathways involved in disease processes.
  3. Natural Product Synthesis: Its structural features make it valuable in synthesizing more complex natural products or analogs that may exhibit enhanced biological activities.

Properties

CAS Number

1433830-68-2

Product Name

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)ethanone

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3

InChI Key

UYKNUEWTYCVFRX-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2=CC=CC=C2OC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.